molecular formula C4H8 B3044129 4,4,4-Trideuteriobut-1-ene CAS No. 23086-03-5

4,4,4-Trideuteriobut-1-ene

Cat. No.: B3044129
CAS No.: 23086-03-5
M. Wt: 59.12 g/mol
InChI Key: VXNZUUAINFGPBY-BMSJAHLVSA-N
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Description

4,4,4-Trideuteriobut-1-ene is a deuterated analog of but-1-ene, where three hydrogen atoms at the terminal carbon are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be leveraged in mechanistic studies and tracer experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trideuteriobut-1-ene typically involves the deuteration of but-1-ene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the terminal carbon.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and efficient use of deuterium gas. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trideuteriobut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated butanone or butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation of this compound using catalysts like platinum or palladium results in the formation of 4,4,4-Trideuteriobutane.

    Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms at specific positions on the carbon chain.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: H2 gas with Pt or Pd catalysts.

    Substitution: NBS, under light or heat to initiate the reaction.

Major Products:

    Oxidation: Deuterated butanone, butanoic acid.

    Reduction: 4,4,4-Trideuteriobutane.

    Substitution: Deuterated bromoalkenes.

Scientific Research Applications

4,4,4-Trideuteriobut-1-ene is utilized in various scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

    Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy, providing enhanced resolution and sensitivity in analytical studies.

Mechanism of Action

The mechanism of action of 4,4,4-Trideuteriobut-1-ene involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction kinetics and isotope effects, providing insights into the behavior of hydrogen atoms in chemical and biological processes. The compound’s unique isotopic properties make it a valuable tool for studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

    But-1-ene: The non-deuterated analog of 4,4,4-Trideuteriobut-1-ene, commonly used in polymerization reactions and as a chemical intermediate.

    Deuterated Alkenes: Other deuterated alkenes, such as 1,1,1-Trideuteriopropene and 2,2,2-Trideuteriopropene, which are used in similar applications for mechanistic and tracer studies.

Uniqueness: this compound is unique due to the specific placement of deuterium atoms at the terminal carbon, which can significantly affect the compound’s reactivity and isotopic effects. This makes it particularly valuable in studies where precise isotopic labeling is required to elucidate reaction mechanisms and metabolic pathways.

Properties

IUPAC Name

4,4,4-trideuteriobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZUUAINFGPBY-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

59.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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